REACTION_CXSMILES
|
[OH:1]O.[C:3]1([CH2:9][CH2:10][P:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[C:3]1([CH2:9][CH2:10][P:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:1])[OH:12])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
bis(2-phenylethyl)phosphinous acid
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCP(O)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with hexanes
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
affording crude product (628 mg) mp 70°-77° C., which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot ethanol-water (50:50)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCP(O)(=O)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 364 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |